Bienvenue dans la boutique en ligne BenchChem!

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

SIRT2 inhibitor design Structure–activity relationship Chiral probe chemistry

This pyrimidine-2-thioacetamide is a critical chiral probe for SIRT2 SAR studies and anticonvulsant pharmacophore mapping. Its unique N-(1-phenylethyl) substituent directly influences target potency and selectivity, distinguishing it from N-phenylacetamide or SirReal2 analogs. With both (R)- and (S)-enantiomers available, it enables stereospecific binding investigations that are impossible with achiral leads. Its balanced drug-likeness (logP 3.04, MW 301) makes it a superior reference for correlating lipophilicity with membrane permeability.

Molecular Formula C16H19N3OS
Molecular Weight 301.4 g/mol
Cat. No. B5245352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Molecular FormulaC16H19N3OS
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2)C
InChIInChI=1S/C16H19N3OS/c1-11-9-12(2)18-16(17-11)21-10-15(20)19-13(3)14-7-5-4-6-8-14/h4-9,13H,10H2,1-3H3,(H,19,20)
InChIKeyONCCYJRIVNCADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide: A Chiral Pyrimidine-Thioacetamide Probe Compound for SIRT2 and Anticonvulsant Scaffold Investigations


2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide (CAS 313481-50-4, racemate; C16H19N3OS, MW 301.41) is a synthetic small molecule belonging to the pyrimidine-2-thioacetamide class. Its core scaffold—a 4,6-dimethylpyrimidine linked via a thioether bridge to an acetamide moiety—is a privileged structure in sirtuin-2 (SIRT2) inhibitor design and has also been explored in anticonvulsant agent development . The compound exists as three distinct ChemSpider entities: the racemate (ID 2150456), the (R)-enantiomer (ID 596293), and the (S)-enantiomer (ID 596294), enabling chiral structure–activity relationship (SAR) studies . Its N-(1-phenylethyl) substituent distinguishes it from the closely related N-phenylacetamide and SirReal2 analogs, making it a useful tool for probing substituent effects on target selectivity.

Why N-Substituent Identity in 4,6-Dimethylpyrimidine-2-thioacetamides Determines Target Engagement: Evidence Against Arbitrary Interchange


Compounds sharing the 4,6-dimethylpyrimidine-2-thioacetamide scaffold cannot be treated as interchangeable procurement items. In the SIRT2 inhibitor series, the N-phenylacetamide derivative 28e achieves an IC50 of 42 nM against SIRT2, whereas the closely related SirReal2 (which bears an N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl) substituent) exhibits an IC50 of 240 nM in the same enzyme assay—a nearly 6-fold difference in potency . Even more critically, SirReal2 achieves >1000-fold selectivity for SIRT2 over SIRT1 and SIRT3 through a ligand-induced active-site rearrangement mechanism that is exquisitely dependent on the precise amide substituent geometry . In the anticonvulsant domain, the 4-bromophenyl-substituted analog demonstrates the most pronounced in vivo activity among a panel of N-substituted derivatives, with the 4-bromophenyl group conferring a docking score of −7.0 kcal/mol to GABAA receptor, while other substituents yield markedly weaker binding . These data collectively demonstrate that the amide N-substituent—whether phenylethyl, phenyl, naphthylmethyl-thiazolyl, or bromophenyl—is the primary driver of target potency, selectivity, and pharmacodynamic outcome, and that substitution of one derivative for another without confirmatory testing will invalidate experimental conclusions.

Quantitative Differentiation Profile of 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide: A Comparator-Anchored Evidence Assessment


Structural Differentiation from SirReal2: The N-(1-Phenylethyl) Substituent as a Determinant of Binding Pocket Complementarity

The target compound differs from SirReal2 exclusively in the amide N-substituent: a 1-phenylethyl group (C8H9; MW 105.2) replaces the 5-(naphthalen-1-ylmethyl)thiazol-2-yl moiety (C14H10NS; MW 224.3) . This substituent swap reduces the molecular weight from 432.5 Da (SirReal2) to 301.4 Da (target compound), alters the calculated logP from approximately 4.5 (SirReal2) to a predicted 3.04 (target compound) , and eliminates the thiazole ring present in SirReal2 that participates in key hydrogen-bond interactions within the SIRT2 extended C-site pocket . Critically, the 1-phenylethyl group introduces a chiral center absent in the N-phenylacetamide lead series, creating the possibility of enantiomer-dependent target engagement that cannot be probed with achiral analogs .

SIRT2 inhibitor design Structure–activity relationship Chiral probe chemistry

Chiral Differentiation: (R)- vs. (S)-Enantiomer Availability Enables Enantioselective Pharmacological Profiling

Unlike the vast majority of 4,6-dimethylpyrimidine-2-thioacetamide derivatives, which are achiral at the amide substituent, the target compound possesses a stereogenic center at the 1-phenylethyl carbon. Both the (R)-enantiomer (CSID 596293) and the (S)-enantiomer (CSID 596294) are registered as distinct chemical entities . This contrasts with the N-phenylacetamide series (e.g., compound 28e, CSID not applicable for enantiomers) and SirReal2, which lack any stereochemical element in their amide substituents. Enantiomeric differentiation is a well-established determinant of target binding affinity and off-target selectivity in medicinal chemistry; however, no published enantioselective biological data currently exist for this specific compound .

Chiral resolution Enantioselective pharmacology Stereochemical SAR

SIRT2 Inhibitory Potency: Scaffold-Level Activity Inference from the N-Phenylacetamide Series

No direct SIRT2 IC50 data are available for 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide. However, extensive SAR data exist for the closely related N-phenylacetamide scaffold sharing the identical 4,6-dimethylpyrimidine-2-thioacetamide core. The most potent derivative in that series, compound 28e, achieves an IC50 of 42 nM (0.042 µM) against SIRT2 with good selectivity over SIRT1 and SIRT3, and demonstrates dose-dependent inhibition of MCF-7 breast cancer cell proliferation . In a recently published independent dataset (Table 1, Molecules 2025), compound 28e showed an IC50 of 0.087 ± 0.009 µM (87 nM) against SIRT2, while SirReal2 yielded 0.24 ± 0.01 µM (240 nM) in the same assay . These data establish the scaffold's intrinsic SIRT2 inhibitory capacity and provide a quantitative baseline against which the target compound's activity—once experimentally determined—can be benchmarked. The 1-phenylethyl substituent may modulate potency relative to these values, but the direction and magnitude of this modulation remain uncharacterized.

SIRT2 inhibition Epigenetic probe Cancer cell assay

Anticonvulsant Activity: Class-Level In Vivo Efficacy Inference from the 4,6-Dimethyl-2-thiopyrimidine Acetamide Series

The target compound has not been individually evaluated in anticonvulsant assays. However, a systematic study by Severina et al. (2020) synthesized and pharmacologically evaluated a panel of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine—compounds sharing the identical core scaffold with the target molecule—in the pentylenetetrazole (PTZ)-induced seizure model in rats . The 4-bromophenyl-substituted analog demonstrated the most pronounced anticonvulsant activity: statistically significant prolongation of seizure latency (3.4-fold increase), reduction of seizure duration (2.2-fold decrease), 80% reduction in lethality, and 2.5-fold reduction in seizure severity. Molecular docking predicted binding affinities of −7.0 kcal/mol (GABAA receptor) and −8.0 kcal/mol (GABA aminotransferase) for this most active analog, compared to −7.6 kcal/mol and −9.0 kcal/mol for the reference drugs phenobarbital and vigabatrin, respectively . These data establish anticonvulsant potential for the scaffold class and provide a quantitative framework for evaluating the target compound should it be subjected to analogous testing.

Anticonvulsant agent PTZ-induced seizure model GABA receptor docking

Physicochemical Profile: Predicted Drug-Likeness Parameters Relative to In-Class Comparators

ACD/Labs Percepta-predicted physicochemical parameters are available for the target compound from ChemSpider records . The compound demonstrates a predicted logP of 3.04, a topological polar surface area (TPSA) of 80 Ų, zero Rule-of-5 violations, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotatable bonds. Compared to SirReal2 (MW 432.5; estimated logP ~4.5; TPSA ~120 Ų; MW > 400 threshold), the target compound is 131 Da lighter and 1.5 logP units less lipophilic, placing it in a more favorable drug-likeness space . Relative to the N-phenylacetamide lead (MW 273.35; predicted logP ~2.5; TPSA ~70 Ų), the target compound adds 28 Da and approximately 0.5 logP units, which may enhance membrane partitioning without exceeding drug-likeness thresholds . These predicted differences are meaningful for procurement decisions when solubility, permeability, or formulation requirements are selection criteria.

Drug-likeness ADME prediction Physicochemical profiling

Synthetic Accessibility and Commercial Availability: Known CAS Registry and Spectroscopic Characterization

The target compound is registered under CAS 313481-50-4 (racemate) with confirmed molecular identity across three ChemSpider entries and an NMR spectrum deposited in the SpectraBase database . The synthesis follows a well-established route: alkylation of 4,6-dimethyl-2-thiopyrimidine with the appropriate α-chloroacetamide (2-chloro-N-(1-phenylethyl)acetamide) in DMF with K₂CO₃, a methodology validated across multiple publications . This contrasts with SirReal2, which requires multi-step synthesis involving thiazole ring construction and naphthalene coupling . The simpler synthetic route to the target compound implies lower procurement cost and shorter lead times for custom synthesis relative to SirReal2, while the availability of an authenticated NMR spectrum (SpectraBase Compound ID FRRc8sfIE6s) provides a quality control reference for incoming material verification .

Chemical sourcing Spectroscopic reference Synthetic intermediate

Recommended Research and Industrial Application Scenarios for 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide


Enantioselective SIRT2 Inhibitor Screening: Differentiating (R)- and (S)-Enantiomer Pharmacology

This compound is uniquely suited for chiral SIRT2 SAR studies, as both (R)- and (S)-enantiomers are available as discrete chemical entities. Given that the N-phenylacetamide scaffold achieves SIRT2 IC50 values as low as 42–87 nM , testing each enantiomer in parallel SIRT2 enzymatic assays can reveal stereospecific binding interactions. The outcome will directly inform whether one enantiomer recapitulates or exceeds the potency of the achiral N-phenylacetamide lead series, and whether enantiomeric preference exists—a question that cannot be addressed using any other commercially available analog in this scaffold class .

Anticonvulsant Lead Optimization: Evaluating the N-(1-Phenylethyl) Substituent Against the 4-Bromophenyl Benchmark

The 4-bromophenyl-substituted analog demonstrated the most pronounced anticonvulsant activity in the PTZ-induced seizure model, with seizure latency prolonged 3.4-fold and lethality reduced by 80% . Substituting the 4-bromophenyl with a 1-phenylethyl group probes the steric and electronic requirements of the anticonvulsant pharmacophore: the 1-phenylethyl group increases steric bulk and introduces conformational flexibility via the ethylene linker, which may enhance or diminish GABAA receptor binding. Direct comparison of the target compound's in vivo anticonvulsant efficacy and docking scores against the 4-bromophenyl benchmark will provide critical SAR data for this underexplored substituent position in the anticonvulsant pharmacophore .

Physicochemical Property Optimization: Bridging the Gap Between Low-MW Leads and High-Potency Tool Compounds

With a predicted logP of 3.04, MW of 301 Da, and zero Rule-of-5 violations, the target compound occupies a favorable drug-likeness space intermediate between the N-phenylacetamide lead (logP ~2.5, MW 273) and SirReal2 (logP ~4.5, MW 432) . This balanced profile makes it suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where the goal is to correlate N-substituent lipophilicity with passive membrane flux. Its TPSA of 80 Ų further predicts moderate intestinal absorption, positioning it as a candidate for oral bioavailability assessment in preclinical pharmacokinetic studies .

Custom Synthesis Feasibility: A Cost-Effective Entry Point into Pyrimidine-Thioacetamide Chemical Space

The convergent two-step synthesis—condensation of thiourea with acetylacetone to form 4,6-dimethyl-2-thiopyrimidine, followed by K₂CO₃-mediated alkylation with 2-chloro-N-(1-phenylethyl)acetamide—is robust and scalable . This synthetic simplicity makes the compound an attractive starting point for parallel library synthesis, where diverse N-substituted α-chloroacetamides can be coupled to the common pyrimidine-thiol intermediate. The availability of an authenticated 1H NMR reference spectrum (SpectraBase FRRc8sfIE6s) further streamlines quality control for custom-synthesized batches, reducing the analytical burden on the procuring laboratory .

Quote Request

Request a Quote for 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.